N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride
Overview
Description
“N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride” is a compound that contains a piperidine ring and a pyrrole ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. The nitrogen atom in the piperidine ring would likely be sp3 hybridized, while the nitrogen atom in the pyrrole ring would likely be sp2 hybridized .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitrogen atoms in the piperidine and pyrrole rings, as well as the carbonyl group in the carboxamide group. These functional groups could participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperidine and pyrrole rings, as well as the carboxamide group. For example, the presence of nitrogen atoms could potentially increase the compound’s polarity .
Scientific Research Applications
Inhibition of Rho Kinase for CNS Disorders
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is being studied for its potential use in treating central nervous system (CNS) disorders. A scalable synthetic process for this compound, categorized as a Rho kinase inhibitor, highlights its potential in therapeutic applications for CNS disorders (Wei et al., 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
Research on this compound's molecular interaction with the CB1 cannabinoid receptor has been conducted. This interaction is significant for understanding the compound's potential applications in modulating cannabinoid receptor activities (Shim et al., 2002).
Inhibitor of Adenylyl Cyclase of G. lamblia
A derivative of this compound has been identified as an inhibitor of Adenylyl Cyclase of G. lamblia. This discovery is crucial for developing metabolic inhibitors for G. lamblia, a significant parasite affecting human health (Hissi et al., 2021).
Potential DNA Gyrase B Inhibitors
Studies suggest that N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives could serve as inhibitors of DNA gyrase B. This enzyme is a therapeutic target in antibacterial discovery, and these derivatives have shown potential in inhibiting it (Jukič et al., 2017).
Small Molecule Inhibitors of PCSK9 mRNA Translation
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives have been identified as inhibitors of PCSK9 mRNA translation. This discovery is significant in the context of cardiovascular diseases, as PCSK9 plays a crucial role in cholesterol metabolism (Londregan et al., 2018).
Glycine Transporter 1 Inhibitor
Research indicates that certain derivatives of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide act as inhibitors of the glycine transporter 1 (GlyT1). This inhibition is important for developing treatments for disorders related to the central nervous system (Yamamoto et al., 2016).
Future Directions
The study of compounds containing piperidine and pyrrole rings is an active area of research, and there could be many potential future directions for the study of this specific compound. These could include further investigation of its synthesis, its physical and chemical properties, and its potential biological activities .
Mechanism of Action
Target of Action
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that certain n-(piperidin-4-yl)benzamide derivatives can act as activators of the hypoxia-inducible factor 1 (hif-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is composed of HIF-1α and HIF-1β subunits, with HIF-1α being the unique subunit found in the hypoxic nucleus and determining the HIF-1 activity .
Biochemical Pathways
It is known that certain n-(piperidin-4-yl)benzamide derivatives can induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Result of Action
It is known that certain n-(piperidin-4-yl)benzamide derivatives show significant inhibitory bioactivity in hepg2 cells .
Biochemical Analysis
Biochemical Properties
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, particularly influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to the modulation of cellular responses to hypoxic conditions, which is crucial in processes such as tumor growth and apoptosis.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis in tumor cells . Additionally, it can upregulate the expression of cleaved caspase-3, further promoting apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It has been shown to inhibit certain protein kinases and activate the p53–p21 signaling pathway, leading to cell cycle arrest and apoptosis . The compound’s ability to interact with HIF-1α and influence its phosphorylation state is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to sustained activation of apoptosis pathways in tumor cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as tumor growth inhibition, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and influences metabolic flux. The compound’s impact on metabolite levels and its role in modulating glycolysis in tumor cells are notable aspects of its metabolic involvement .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biological activity. The compound’s ability to localize in hypoxic regions of tumors is particularly significant .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interactions with target biomolecules and its overall efficacy in biochemical processes .
Properties
IUPAC Name |
N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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